molecular formula C9H18O3Si B3116417 3-Cyclohexenyltrimethoxysilane CAS No. 21619-76-1

3-Cyclohexenyltrimethoxysilane

Cat. No. B3116417
CAS RN: 21619-76-1
M. Wt: 202.32 g/mol
InChI Key: JSAXPYDTIXIPSX-UHFFFAOYSA-N
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Description

3-Cyclohexenyltrimethoxysilane is a colorless liquid with a strong odor. It is mainly utilized in the manufacturing of silicone rubbers, coatings, resins, and adhesives. The chemical formula for this compound is C9H18O3Si .


Synthesis Analysis

The synthesis of trimethoxysilane compounds, such as 3-Cyclohexenyltrimethoxysilane, involves the hydrolysis of methoxysilane coupling agents (MSCA). This process has been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexenyltrimethoxysilane consists of a cyclohexene ring attached to a trimethoxysilane group . The molecular weight of this compound is 202.32 g/mol.


Chemical Reactions Analysis

The hydrolysis kinetics of methoxysilane coupling agents, including 3-Cyclohexenyltrimethoxysilane, have been studied. The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions . The rate constant of the reactions is sensitive to the temperature .

Scientific Research Applications

1. Synthesis and Catalytic Applications

3-Cyclohexenyltrimethoxysilane is involved in various synthesis and catalytic processes. For instance, it is used in tin(IV) chloride-catalyzed cycloaddition reactions with 3-ethoxycyclobutanones, producing 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones. This process showcases its role in forming complex organic compounds, which are useful in different chemical industries (Matsuo et al., 2009).

2. Transfer Hydrofunctionalization

It plays a significant role in transfer hydrofunctionalization, where it acts as a surrogate for gaseous and explosive hydrosilanes like Me3SiH. This use is particularly crucial in safely handling otherwise hazardous materials in laboratory settings (Walker & Oestreich, 2019).

3. Material Science and Polymer Chemistry

3-Cyclohexenyltrimethoxysilane is also significant in material science, particularly in the synthesis of polymers. Its usage in palladium-catalyzed hydrosilylation polymerization of dihydrosilanes with diynes affords silylene-divinylene polymers, demonstrating its versatility in creating materials with unique properties (Yamashita et al., 2003).

4. Surface Functionalization

The compound finds application in surface functionalization, particularly with aminosilanes. It helps address the issue of loss of surface functionality in silica surfaces, enhancing the stability of these surfaces in various applications (Smith & Chen, 2008).

5. Building Blocks in Organic Synthesis

3-Cyclohexenyltrimethoxysilane serves as a building block in the synthesis of various organosilicon compounds. These compounds are crucial in organic chemistry, offering pathways to create complex molecules with specific functional groups (Geyer et al., 2015).

Safety And Hazards

3-Cyclohexenyltrimethoxysilane is a combustible liquid and can cause serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

cyclohex-3-en-1-yl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAXPYDTIXIPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCC=CC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexenyltrimethoxysilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yus, JC Gonzalez-Gomez, F Foubelo - Chemical Reviews, 2011 - ACS Publications
… By starting from racemic 3-cyclohexenyltrimethoxysilane, an almost enantiomerically pure compound was obtained (Scheme 4). It seems that the reaction proceeds via a single …
Number of citations: 693 pubs.acs.org

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